3-allyl-8-(4-fluorophenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Description
3-allyl-8-(4-fluorophenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C19H18FN5O2 and its molecular weight is 367.384. The purity is usually 95%.
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Mechanism of Action
Target of Action
Many imidazole derivatives are known to interact with various enzymes and receptors in the body. The specific targets would depend on the exact structure of the compound .
Mode of Action
The mode of action would depend on the specific targets of the compound. For example, if the compound targets an enzyme, it might inhibit or enhance the enzyme’s activity, leading to changes in the biochemical reactions that the enzyme is involved in .
Biochemical Pathways
Imidazole derivatives can affect various biochemical pathways depending on their specific targets. For example, they might affect pathways involved in inflammation, pain sensation, or bacterial growth .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. Factors that could influence these properties include the compound’s size, charge, and the presence of functional groups that can interact with biological molecules .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, if the compound inhibits a bacterial enzyme, the result might be the death of the bacteria .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .
Properties
IUPAC Name |
6-(4-fluorophenyl)-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN5O2/c1-5-10-23-17(26)15-16(22(4)19(23)27)21-18-24(11(2)12(3)25(15)18)14-8-6-13(20)7-9-14/h5-9H,1,10H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUCDUQILRBZVLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1C4=CC=C(C=C4)F)N(C(=O)N(C3=O)CC=C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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